Azetidin-3-amine; bis(trifluoroacetic acid)

Description

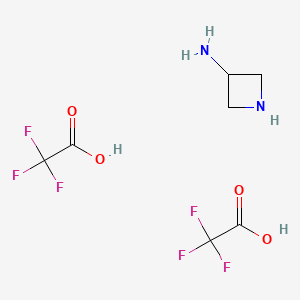

Azetidin-3-amine; bis(trifluoroacetic acid) (CAS: 2408974-95-6) is a trifluoroacetic acid (TFA) salt of azetidin-3-amine, a four-membered cyclic amine. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceutical research due to its role in deprotection reactions (e.g., removal of Boc groups) and its ability to enhance solubility in polar solvents . Its molecular formula is C₁₀H₁₄F₆N₂O₅, with a molecular weight of 395.3 g/mol and a purity ≥95% . The bis(trifluoroacetic acid) moiety contributes to its acidic properties and solubility in organic solvents like dichloromethane and acetonitrile .

Properties

IUPAC Name |

azetidin-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2C2HF3O2/c4-3-1-5-2-3;2*3-2(4,5)1(6)7/h3,5H,1-2,4H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCSPBHCAORLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of (N-Boc-azetidin-3-ylidene)acetate with azetidine and a base such as DBU in a solvent like acetonitrile at elevated temperatures . This reaction yields the desired azetidine derivative, which can then be treated with trifluoroacetic acid to obtain the final product.

Industrial Production Methods

Industrial production of azetidin-3-amine; bis(trifluoroacetic acid) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Ring-Opening and Functionalization Reactions

The strained four-membered azetidine ring undergoes selective ring-opening reactions, enabling functional group transformations:

Key Insight : The TFA counterions facilitate proton transfer in acid-mediated reactions, stabilizing carbocation intermediates during ring-opening . Photoredox methods enable radical-based functionalization at the benzylic position .

Aza-Michael Addition and Amidation

The primary amine group participates in conjugate additions and amidation:

Research Findings :

-

Aromatic amides (e.g., 22b ) exhibit higher cellular potency (IC₅₀ = 19 nM in A2780 cells) but lower metabolic stability compared to aliphatic derivatives .

-

Aza-Michael adducts (e.g., P-12 ) are reversible under basic conditions, enabling dynamic covalent chemistry applications .

Oxidation and Reduction

The amine and azetidine moieties undergo redox transformations:

Mechanistic Note : Oxidation of the azetidine ring generates electrophilic intermediates, which can trap nucleophiles (e.g., glutathione), contributing to metabolic stability .

Radical-Based Reactions

Visible-light photoredox catalysis enables decarboxylative alkylation:

Example : Ir-catalyzed decarboxylation of 3-arylazetidine carboxylic acids generates benzylic radicals, which add to electron-deficient alkenes (e.g., acrylates) to yield 13q (76% yield) .

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Azetidin-3-amine bis(trifluoroacetic acid)

- Molecular Formula : C9H12F6N2O4

- Molecular Weight : 364.19 g/mol

- Purity : Typically around 95%

The compound features a four-membered azetidine ring with trifluoroacetate groups, which enhance its lipophilicity and biological interactions. The trifluoroethyl group is particularly significant for modulating the compound's binding affinity towards various molecular targets.

Scientific Research Applications

Azetidin-3-amine; bis(trifluoroacetic acid) has several notable applications across different scientific domains:

Medicinal Chemistry

- Potential Drug Development : The compound is being explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting cancer and infectious diseases.

- Antiviral Properties : Research indicates that azetidinone derivatives exhibit antiviral activity against various viruses, including coronaviruses and influenza viruses. For example, certain derivatives showed an EC50 value of 45 µM against human coronavirus (229E) .

- Antibacterial Activity : These compounds have been associated with β-lactam antibiotics and can inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), making them potential adjuvants in antibiotic therapy .

Anticancer Activity

- Cytostatic Effects : Case studies have demonstrated that azetidinone derivatives exhibit cytostatic activity against various cancer cell lines, with IC50 values ranging from 14.5 to 97 µM against specific cancer types .

Case Study 1: Antiproliferative Effects

A comparative study evaluated the antiproliferative effects of azetidinone derivatives against MCF-7 cancer cells. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study assessed the permeability of azetidin-3-amine using Caco-2 cell assays. The results showed favorable absorption characteristics, indicating its potential for effective therapeutic use .

Mechanism of Action

The mechanism of action of azetidin-3-amine; bis(trifluoroacetic acid) involves its interaction with various molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it susceptible to nucleophilic attack and ring-opening reactions . This reactivity is harnessed in various applications, including drug design and material synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare azetidin-3-amine; bis(trifluoroacetic acid) with structurally related azetidine derivatives and other bis(trifluoroacetic acid) salts.

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Key Comparison Points:

Structural Modifications: Azetidin-3-amine; bis(TFA): The simplest structure, ideal for reactions requiring a compact, polar amine . 2-(3-Aminoazetidin-1-yl)acetic acid; bis(TFA): Incorporates an acetic acid side chain, improving water solubility and enabling conjugation with biomolecules . N-Cyclopropyl derivative: The cyclopropyl group enhances membrane permeability, making it suitable for antimicrobial studies . Pyrimidine derivative: The aromatic pyrimidine ring facilitates π-π stacking interactions, critical for targeting enzymes like kinases .

Solubility and Reactivity :

- Bis(trifluoroacetic acid) salts generally exhibit high solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to their ionic nature .

- The pyrimidine-containing derivative (C₁₃H₁₅F₆N₃O₄) has lower solubility in water but improved binding to hydrophobic enzyme pockets .

Applications in Drug Discovery :

- Azetidin-3-amine; bis(TFA) is frequently used in peptide synthesis and Boc deprotection .

- The cyclopropyl variant (C₁₀H₁₄F₆N₂O₄) has shown efficacy in modulating immune responses by competing with LPS for CD14 binding .

- The pyrimidine derivative is explored in neurotrophic drug delivery systems due to its structural similarity to purine-based therapeutics .

Research Findings and Case Studies

- Antimicrobial Activity : Bis(trifluoroacetic acid) salts of azetidine derivatives demonstrate enhanced activity against Gram-positive bacteria when paired with amphiphilic side chains, as seen in bis(threonine) and bis(lysine) compounds .

- Enzymatic Inhibition: The pyrimidine-containing azetidine derivative (C₁₃H₁₅F₆N₃O₄) inhibits kinase proteins by mimicking ATP-binding motifs, with IC₅₀ values in the nanomolar range .

- Deprotection Efficiency : Azetidin-3-amine; bis(TFA) achieves quantitative Boc deprotection in dichloromethane at room temperature, outperforming traditional HCl/dioxane methods .

Biological Activity

Azetidin-3-amine; bis(trifluoroacetic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

Azetidin-3-amine is a four-membered heterocyclic amine that can be modified to enhance its biological properties. The presence of trifluoroacetic acid (TFA) as a counterion plays a crucial role in the solubility and stability of the compound, which influences its biological activity.

Antibacterial Activity

Recent studies have demonstrated that azetidine derivatives exhibit notable antibacterial properties, particularly against Mycobacterium tuberculosis . For instance, one study reported minimum inhibitory concentrations (MICs) for various azetidine compounds, highlighting their potential as anti-tubercular agents.

Table 1: Antibacterial Activity of Azetidine Derivatives

| Compound | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| 3a | 0.5 | Isoniazid (1.0) |

| 3b | 0.3 | Isoniazid (1.0) |

| 3c | 2.0 | Isoniazid (1.0) |

These results indicate that modifications in the azetidine structure, particularly halogen substitutions, can significantly enhance antibacterial activity against M. tuberculosis .

Anticancer Activity

Azetidin-3-amine has also been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis.

Case Study: MCF-7 Breast Cancer Cells

In a study examining various azetidine derivatives on MCF-7 breast cancer cells:

- Compounds demonstrated significant antiproliferative effects.

- The most active compounds had IC50 values ranging from 0.5 to 1.5 µM.

Table 2: Antiproliferative Activity in MCF-7 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 9h | 0.8 | Tubulin destabilization |

| 10p | 1.2 | G2/M phase arrest |

| Control | 3.9 | CA-4 reference |

These findings suggest that azetidine derivatives can effectively disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Mechanistic Insights

The mechanism of action for azetidine derivatives often involves interactions with cellular targets such as tubulin and various signaling pathways:

Q & A

Q. What are the critical safety protocols for handling Azetidin-3-amine; bis(trifluoroacetic acid) in laboratory settings?

Answer:

- Hazard Mitigation: The compound is classified as a skin/eye irritant (H315, H319) and a respiratory irritant (H335) . Use nitrile gloves, chemical-resistant lab coats, and ANSI/EN 166-compliant goggles.

- Ventilation: Conduct experiments in fume hoods with ≥6 air changes/hour to avoid aerosol/dust inhalation .

- Storage: Store at 2–8°C in airtight containers, segregated from oxidizing agents .

- Spill Management: Collect spills using non-sparking tools, avoid dry sweeping, and dispose via licensed hazardous waste services .

Q. How can researchers ensure high purity during synthesis and isolation of Azetidin-3-amine; bis(trifluoroacetic acid)?

Answer:

- Purification: Use reverse-phase HPLC with a C18 column and 0.1% TFA in water/acetonitrile gradients to separate trifluoroacetic acid (TFA) byproducts .

- Lyophilization: Freeze-dry aqueous fractions to isolate the compound while minimizing thermal degradation .

- Validation: Confirm purity via LC-MS (ESI+) and H NMR (DMSO-d6, 400 MHz) with integration ratios matching theoretical values .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: Analyze F NMR (CDCl3, 376 MHz) for TFA counterion signals (δ –75 to –76 ppm) and H NMR for azetidine ring protons (δ 3.2–3.8 ppm) .

- Mass Spectrometry: Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 356.22 for CHFNO) .

- Elemental Analysis: Verify C/H/N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve 19^{19}19F NMR signal interference from TFA in mechanistic studies?

Answer:

- Deuterated Solvents: Use DO or CDOD to suppress TFA’s F signals, which dominate in polar aprotic solvents .

- Counterion Exchange: Replace TFA with non-fluorinated acids (e.g., HCl) via ion-exchange chromatography to eliminate background interference .

- Advanced Pulse Sequences: Apply F-H heteronuclear correlation (HETCOR) NMR to distinguish TFA from fluorinated intermediates .

Q. How should researchers address contradictions in reaction yields during azetidine ring functionalization?

Answer:

- Systematic Screening: Vary catalysts (e.g., Cu(I)/TMEDA vs. Pd(PPh)) and solvents (DMF vs. THF) to identify optimal conditions for cross-coupling reactions .

- Kinetic Profiling: Use in-situ IR or Raman spectroscopy to monitor intermediate stability; azetidine’s ring strain may lead to side reactions under acidic conditions .

- Replication: Follow PRIDE guidelines to document experimental parameters (temperature, stirring rate) and validate reproducibility .

Q. What strategies are recommended for assessing environmental risks given limited ecotoxicological data?

Answer:

- Read-Across Models: Compare with structurally similar amines (e.g., pyrrolidine derivatives) to estimate biodegradation half-lives and aquatic toxicity .

- Microcosm Studies: Simulate soil/water systems spiked with the compound (1–100 ppm) and measure microbial respiration rates or algal growth inhibition .

- QSAR Analysis: Use EPI Suite™ to predict log P (1.2–1.8), bioaccumulation potential, and prioritize testing endpoints .

Q. How can researchers design systematic reviews to resolve conflicting data on the compound’s reactivity?

Answer:

- PRISMA Framework: Define inclusion criteria (e.g., peer-reviewed studies using ≥95% purity compound) and exclude non-validated methods (e.g., non-quantitative TLC) .

- Meta-Analysis: Pool kinetic data (e.g., rate constants for nucleophilic substitutions) using random-effects models to identify outliers and methodological biases .

- Sensitivity Analysis: Test hypotheses (e.g., “TFA counterion stabilizes transition states”) through subgroup comparisons of solvent polarity and temperature effects .

Q. Tables

| Environmental Risk Metrics | Predicted Values | Citations |

|---|---|---|

| Biodegradation half-life (soil) | 30–60 days (estimated via read-across) | |

| EC50 (algae) | 12–18 mg/L (QSAR prediction) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.